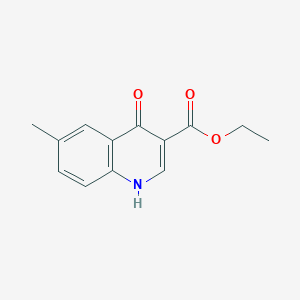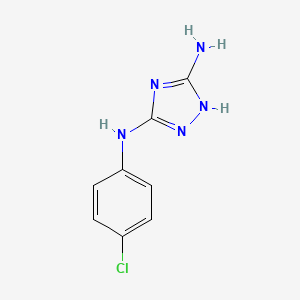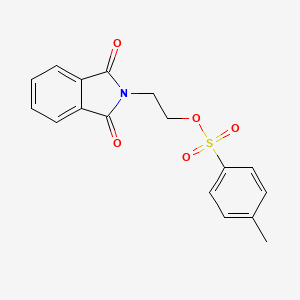
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C19H19NO6S . It has a molecular weight of 389.43 . The compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes .
Molecular Structure Analysis
The molecule is folded about the ethylene bridge, adopting a staggered conformation . The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation with a centroid-to-centroid separation of 3.7454 Å .It should be stored at refrigerated temperatures . The InChI code for the compound is 1S/C19H19NO6S/c1-14-6-8-15 (9-7-14)27 (23,24)26-13-12-25-11-10-20-18 (21)16-4-2-3-5-17 (16)19 (20)22/h2-9H,10-13H2,1H3 .
Aplicaciones Científicas De Investigación
Antioxidant and Corrosion Inhibition
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate has been explored for its potential in antioxidant and corrosion inhibition applications. Habib, Hassan, and El‐Mekabaty (2014) synthesized derivatives, including this compound, and evaluated their effectiveness as antioxidants and corrosion inhibitors in lubricating oils. Their findings showed significant antioxidant activity, suggesting its potential utility in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Antihyperglycemic Activity
In the field of medicinal chemistry, derivatives of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate have been synthesized and tested for antihyperglycemic activity. Eissa (2013) conducted a study demonstrating the effectiveness of these compounds as antihyperglycemic agents, opening avenues for their potential use in diabetes management (Eissa, 2013).
Conformational Analysis in Drug Synthesis
This compound has also been a subject of conformational analysis, which is critical in drug synthesis and design. Munro et al. (2003) conducted studies on sulfonic ester derivatives, including 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate, to understand their structures and conformations. Such analyses are crucial for predicting the behavior of these compounds in biological systems (Munro, McKenzie, Strydom, & Gravestock, 2003).
Antiviral Applications
Research has also highlighted its potential in antiviral applications. Abdel-Rahman et al. (2009) synthesized N-substituted pyrimidine acyclic nucleosides from 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate and tested them against hepatitis B virus, demonstrating moderate to high antiviral activities (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).
Anti-Inflammatory Applications
Additionally, its derivatives have been evaluated for anti-inflammatory properties. Nikalje, Hirani, and Nawle (2015) synthesized and tested compounds derived from 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate for their anti-inflammatory activity, revealing promising results (Nikalje, Hirani, & Nawle, 2015).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQKERNQORAPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280961 |
Source


|
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
5460-83-3 |
Source


|
| Record name | 5460-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

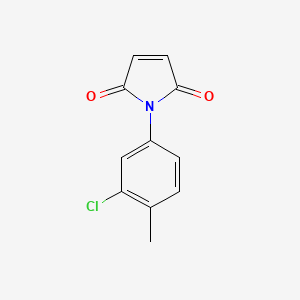
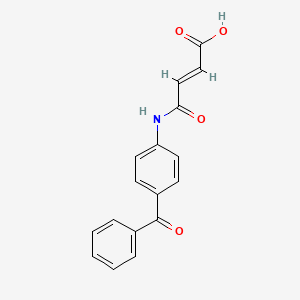
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)
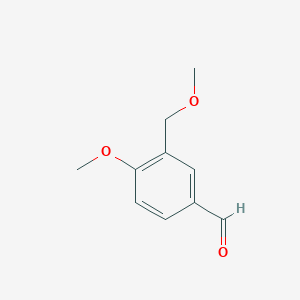

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)
